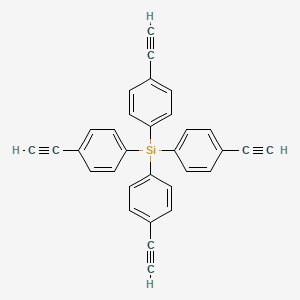![molecular formula C14H9FN2O3 B12099520 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)
4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid is a synthetic organic compound with the molecular formula C14H9N2O3F. It features a fluorine atom, a pyrrolo[2,3-b]pyridine moiety, and a benzoic acid group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Benzoic Acid Derivative: The final step involves coupling the pyrrolo[2,3-b]pyridine core with a fluorinated benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Synthesis: Utilizing robotic systems for precise control over reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzoic acid group using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学研究应用
4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolo[2,3-b]pyridine moiety can interact with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid 1,1-dimethylethyl ester
- Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H9FN2O3 |
|---|---|
分子量 |
272.23 g/mol |
IUPAC 名称 |
4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid |
InChI |
InChI=1S/C14H9FN2O3/c15-9-1-2-11(14(18)19)12(6-9)20-10-5-8-3-4-16-13(8)17-7-10/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
ZMOOAUMAIIEUIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)OC2=CN=C3C(=C2)C=CN3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)



